4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpyrrole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpyrrole-3-carboxylic acid is a synthetic compound commonly used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpyrrole-3-carboxylic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate . The reaction conditions often include an organic solvent like dimethylformamide (DMF) and are carried out at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput synthesis of peptides with Fmoc-protected amino acids. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Coupling: Formation of peptide bonds with other amino acids using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common in peptide synthesis.
Common Reagents and Conditions
Deprotection: Piperidine in DMF at room temperature.
Coupling: DCC or DIC in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Oxidation and Reduction: Specific reagents and conditions depend on the desired transformation.
Major Products Formed
The major products formed from these reactions are typically peptides with the desired sequence and structure. The deprotection step yields the free amino group, which can then participate in further coupling reactions to extend the peptide chain .
Scientific Research Applications
4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpyrrole-3-carboxylic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and the development of peptide-based therapeutics.
Medicine: For the synthesis of peptide drugs and diagnostic agents.
Industry: In the production of peptide-based materials and bioconjugates
Mechanism of Action
The primary mechanism of action of 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpyrrole-3-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. It is removed under mild basic conditions, allowing the amino group to participate in peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lysine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Phenylalanine: Used for the synthesis of peptides with aromatic side chains.
Fmoc-Glycine: A simple Fmoc-protected amino acid used in various peptide synthesis applications .
Uniqueness
4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methylpyrrole-3-carboxylic acid is unique due to its specific structure, which includes a pyrrole ring. This structure imparts distinct chemical properties, making it suitable for the synthesis of peptides with unique sequences and functionalities .
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-methylpyrrole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c1-23-10-17(20(24)25)19(11-23)22-21(26)27-12-18-15-8-4-2-6-13(15)14-7-3-5-9-16(14)18/h2-11,18H,12H2,1H3,(H,22,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIODJFBUDBTMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.